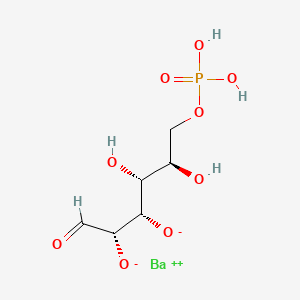![molecular formula C20H42N4O3 B12680622 N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine CAS No. 94346-08-4](/img/structure/B12680622.png)
N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine is a heterocyclic organic compound with the molecular formula C20H42N4O3 and a molecular weight of 386.57248 g/mol . This compound is characterized by its long dodecyl chain, which imparts unique properties to the molecule, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine typically involves the reaction of L-asparagine with dodecylamine and ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Protection of Functional Groups: Protecting the amino and carboxyl groups of L-asparagine to prevent unwanted side reactions.
Coupling Reaction: Reacting the protected L-asparagine with dodecylamine and ethylenediamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Deprotection: Removing the protecting groups to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the coupling reaction.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the product.
Quality Control: Ensuring the purity and quality of the final product through rigorous testing and analysis.
Analyse Chemischer Reaktionen
Types of Reactions
N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified amino groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the dodecylamino group.
Wissenschaftliche Forschungsanwendungen
N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a surfactant, emulsifying agent, and antistatic agent in various industrial formulations.
Wirkmechanismus
The mechanism of action of N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Proteins: Interact with proteins and enzymes, affecting their structure and function.
Modulate Pathways: Influence cellular signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Disrupt Membranes: The dodecyl chain can insert into lipid membranes, disrupting their integrity and function.
Vergleich Mit ähnlichen Verbindungen
N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine can be compared with other similar compounds, such as:
N2-[2-[[2-(Octylamino)ethyl]amino]ethyl]-L-asparagine: Similar structure but with an octyl chain instead of a dodecyl chain.
N2-[2-[[2-(Hexadecylamino)ethyl]amino]ethyl]-L-asparagine: Similar structure but with a hexadecyl chain instead of a dodecyl chain.
N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-glutamine: Similar structure but with L-glutamine instead of L-asparagine.
Uniqueness
The uniqueness of this compound lies in its specific dodecyl chain, which imparts distinct physicochemical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
94346-08-4 |
|---|---|
Molekularformel |
C20H42N4O3 |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
(2S)-4-amino-2-[2-[2-(dodecylamino)ethylamino]ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H42N4O3/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-18(20(26)27)17-19(21)25/h18,22-24H,2-17H2,1H3,(H2,21,25)(H,26,27)/t18-/m0/s1 |
InChI-Schlüssel |
QLXILPUJFJMPMU-SFHVURJKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCNCCNCCN[C@@H](CC(=O)N)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCNCCNCCNC(CC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


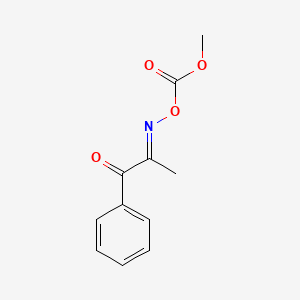
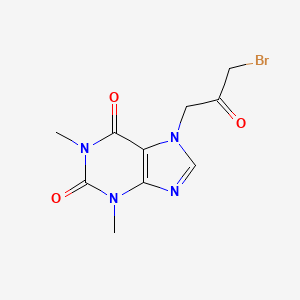
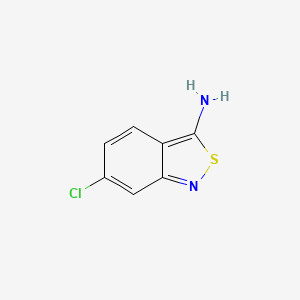
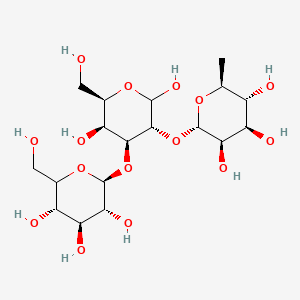
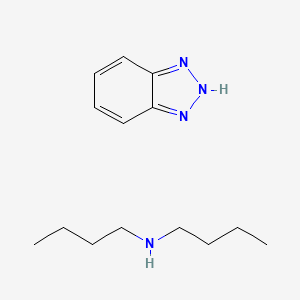
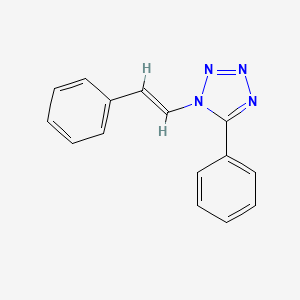
![2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12680583.png)

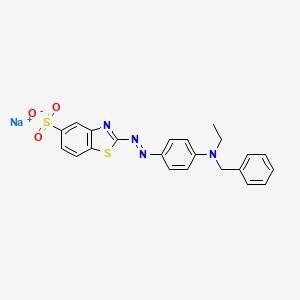
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)



